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Compound of Interest

Compound Name: 1-Bromo-2-pentyne

Cat. No.: B134421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-bromo-2-pentyne. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for these analytical techniques. This information is crucial for the

identification, characterization, and quality control of 1-bromo-2-pentyne in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 1-bromo-2-pentyne based

on typical values for similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-2-pentyne

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃-CH₂- ~1.1 Triplet (t) ~7.5

-CH₂-C≡ ~2.2 Quartet of triplets (qt) ~7.5, ~2.5

≡C-CH₂Br ~3.9 Triplet (t) ~2.5
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-2-pentyne

Carbon Chemical Shift (δ, ppm)

CH₃-CH₂- ~12

CH₃-CH₂- ~13

-C≡C-CH₂Br ~75

-C≡C-CH₂Br ~85

≡C-CH₂Br ~25

Table 3: Predicted Infrared (IR) Absorption Data for 1-Bromo-2-pentyne

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (sp³) 2950-2850 Medium-Strong

C≡C stretch (internal alkyne) 2260-2100 Weak-Medium

C-H bend (CH₂) ~1465 Medium

C-Br stretch 650-550 Strong

Table 4: Predicted Mass Spectrometry (MS) Data for 1-Bromo-2-pentyne

m/z Interpretation

146/148
Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br

and ⁸¹Br isotopes

67 [M - Br]⁺ fragment

Various smaller fragments Loss of alkyl groups

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 1-bromo-2-pentyne.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

Dissolve approximately 10-20 mg of 1-bromo-2-pentyne in about 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-bromo-2-pentyne.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of liquid 1-bromo-2-pentyne onto the surface of one salt plate.

Carefully place the second salt plate on top of the first, spreading the liquid into a thin,

uniform film.

Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty spectrometer to subtract atmospheric and

instrumental interferences.

Place the sample in the beam path and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-bromo-2-
pentyne.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.
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Sample Preparation:

Prepare a dilute solution of 1-bromo-2-pentyne in a volatile organic solvent (e.g.,

dichloromethane or methanol). A typical concentration is around 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Inject the sample solution into the GC, where it is vaporized and separated from the solvent.

The separated 1-bromo-2-pentyne enters the ion source of the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum. The presence of

bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal

intensity.[1][2]

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
bromo-2-pentyne.
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Caption: Workflow for the spectroscopic analysis of 1-bromo-2-pentyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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